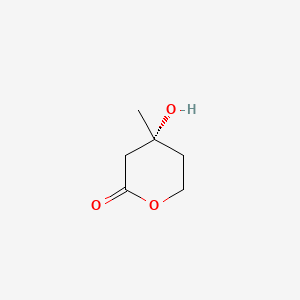

(R)-4-Hydroxy-4-methyltetrahydro-2H-pyran-2-one

Overview

Description

Mevalonolactone is a chemical that can be used in the preparation of a vitamin E.

Scientific Research Applications

Dermatology and Skin Care

Mevalonolactone has been found to prevent the deterioration of epidermal barrier function by accelerating the lamellar granule lipid transport system . It increases the expression of ATP-binding cassette ABC transporter A12 (ABCA12) and the amount of free fatty acids in epidermal keratinocytes . This suggests that Mevalonolactone can improve dry skin conditions and could be used in skincare products .

Polymer Science

Mevalonolactone has been used in the photopolymerization of mevalonic lactone methacrylate . The resulting polymer product has interesting properties, including thermal, UV, and hydrolytic stabilities . This makes Mevalonolactone a potential candidate for the development of novel photoinitiating systems .

Biochemistry

Mevalonolactone is used to study the effect of statin on the prenylation of Ras and Rho GTPases . This could have implications in understanding the biochemical pathways involving these GTPases .

Microbiology

Mevalonolactone is used to analyze the isoprenoid biosynthesis pathways in Listeria monocytogenes . This could help in understanding the metabolic processes of this bacterium .

Cell Biology

Mevalonolactone is used to study the effects of statins on the proliferation and migration of HUVECs (HGF-induced human umbilical vein endothelial cells) . This could provide insights into the cellular effects of statins .

Sustainable Chemistry

Mevalonolactone, being a sustainable, sugar-based molecule, can be used in the development of sustainable polymers . It can transform back into mevalonic acid in the presence of water, making it a potential candidate for the development of recyclable polymers .

Mechanism of Action

Target of Action

Mevalonolactone primarily targets the mevalonate pathway , an essential metabolic pathway present in eukaryotes, archaea, and some bacteria . This pathway is best known as the target of statins, a class of cholesterol-lowering drugs . Statins inhibit HMG-CoA reductase within the mevalonate pathway .

Mode of Action

Mevalonolactone interacts with its targets by participating in the mevalonate pathway . This pathway begins with acetyl-CoA and ends with the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) . These are used to make isoprenoids, a diverse class of over 30,000 biomolecules such as cholesterol, vitamin K, coenzyme Q10, and all steroid hormones .

Biochemical Pathways

The mevalonate pathway, which Mevalonolactone is part of, produces two five-carbon building blocks called isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) . These are used to make isoprenoids, a diverse class of over 30,000 biomolecules such as cholesterol, vitamin K, coenzyme Q10, and all steroid hormones .

Pharmacokinetics

It’s known that the conversion of hmg-coa to mevalonic acid (mva) by hmg-coa reductase is an early and rate-limiting step in the biosynthesis of cholesterol . Statin drugs, such as simvastatin, atorvastatin, and rosuvastatin, act on HMG-CoA reductase, resulting in the inhibition of MVA biosynthesis .

Result of Action

The result of Mevalonolactone’s action is the production of isoprenoids, a diverse class of over 30,000 biomolecules such as cholesterol, vitamin K, coenzyme Q10, and all steroid hormones . It has also been found that Mevalonolactone disrupted mitochondrial functions and induced permeability transition pore opening in rat brain mitochondria .

Action Environment

The action of Mevalonolactone can be influenced by environmental factors. For instance, it has been demonstrated that Mevalonolactone’s radical polymerization, the properties of the polymer product, and information on the thermal, UV, and hydrolytic stabilities can be affected by the environment .

properties

IUPAC Name |

(4R)-4-hydroxy-4-methyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVXNLLUYHCIIH-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCOC(=O)C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mevalonolactone | |

CAS RN |

19115-49-2 | |

| Record name | Mevalonolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019115492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEVALONOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661X270Z3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

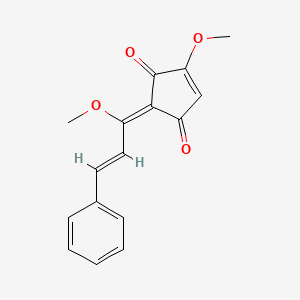

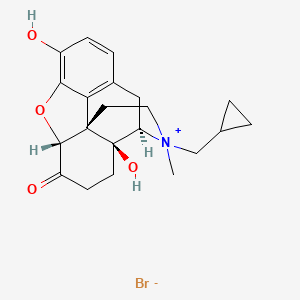

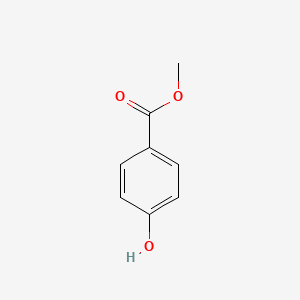

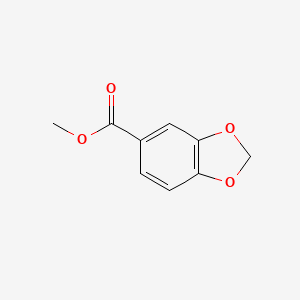

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.